REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:10][CH2:9][O:8][C:7]1=[O:11])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].FC(F)(F)S(O)(=O)=O.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=1.[Cl-].[NH4+]>O1CCCC1>[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH:28][CH:3]([CH3:4])[CH2:2][C:1]([N:6]2[CH2:10][CH2:9][O:8][C:7]2=[O:11])=[O:5])=[CH:24][CH:23]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)N1C(OCC1)=O
|
Name
|
anisidine trifluoromethanesulfonate
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F.COC1=CC=C(C=C1)N
|
Name
|
Pd((R)-binap)(μ-OH)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(OTf)2
|
Quantity
|
4.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography (hexane:ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC(CC(=O)N1C(OCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |